N-(Benzyloxy)-2-nitrobenzenesulfonamide
Overview
Description
N-(Benzyloxy)-2-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzyloxy group attached to a nitrobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzyloxy)-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with benzyl alcohol in the presence of a base. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:
2-nitrobenzenesulfonyl chloride+benzyl alcohol→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-(Benzyloxy)-2-nitrobenzenesulfonamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. This can be achieved using reagents such as sodium hydride and alkyl halides.
Oxidation: The compound can also undergo oxidation reactions, although these are less common. Oxidizing agents such as potassium permanganate can be used to oxidize the benzyloxy group.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Oxidation: Potassium permanganate.
Major Products Formed:
Reduction: N-(Benzyloxy)-2-aminobenzenesulfonamide.
Substitution: Various substituted benzyloxy derivatives.
Oxidation: Oxidized benzyloxy derivatives.
Scientific Research Applications
Chemistry: N-(Benzyloxy)-2-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on various biological systems. It is also used in the development of new drugs with potential antibacterial and antifungal properties.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its sulfonamide moiety is known for its antibacterial activity, making it a candidate for the development of new antibiotics.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(Benzyloxy)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The nitro group can also participate in redox reactions, further contributing to the compound’s biological activity.
Comparison with Similar Compounds
N-(Benzyloxy)-2-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
N-(Benzyloxy)-4-nitrobenzenesulfonamide: Similar structure but with the nitro group in the para position.
N-(Benzyloxy)-2-nitrobenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
Uniqueness: N-(Benzyloxy)-2-nitrobenzenesulfonamide is unique due to the presence of both a benzyloxy group and a nitro group on the sulfonamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-nitro-N-phenylmethoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c16-15(17)12-8-4-5-9-13(12)21(18,19)14-20-10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDOHALMCRHCFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431674 | |
Record name | N-(Benzyloxy)-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77925-80-5 | |
Record name | N-(Benzyloxy)-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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